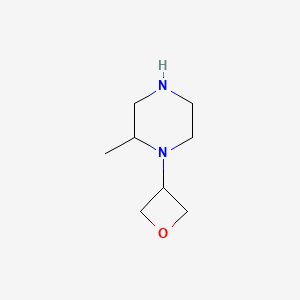
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxane ring substituted with amino and hydroxy groups, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, formation of the oxane ring, and subsequent introduction of the amino and hydroxy groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
科学的研究の応用
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
- rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Uniqueness
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and applications.
特性
分子式 |
C10H20ClNO4 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-4-amino-3-hydroxyoxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-9(2,3)15-8(13)10(11)4-5-14-6-7(10)12;/h7,12H,4-6,11H2,1-3H3;1H/t7-,10-;/m1./s1 |
InChIキー |
KMBJFMXKRLASSJ-YZUKSGEXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@]1(CCOC[C@H]1O)N.Cl |
正規SMILES |
CC(C)(C)OC(=O)C1(CCOCC1O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


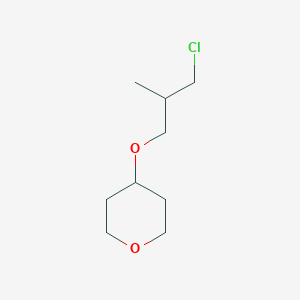
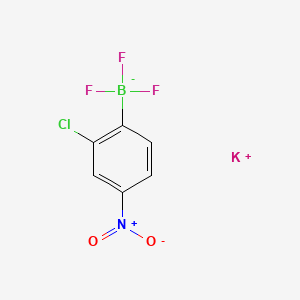
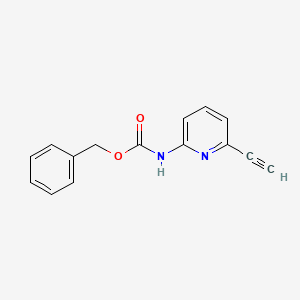
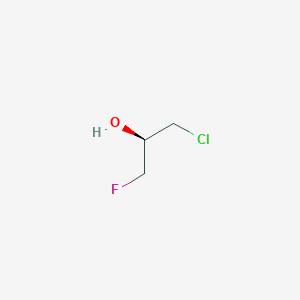
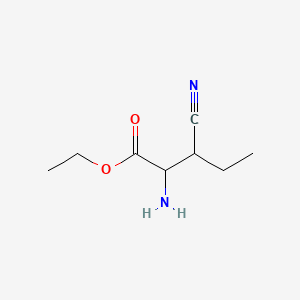

![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
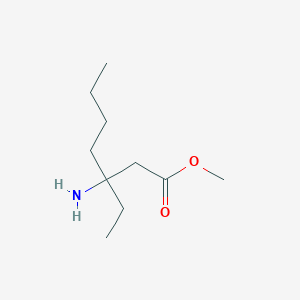

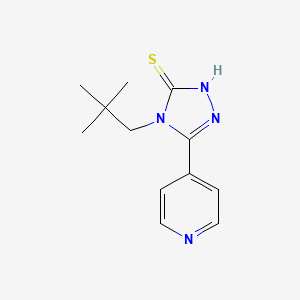
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)

